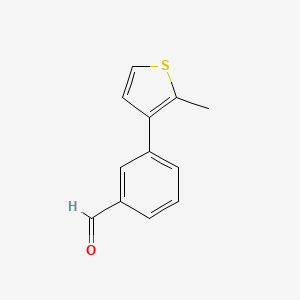

3-(2-Methylthiophen-3-yl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Methylthiophen-3-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde moiety substituted with a 2-methylthiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylthiophen-3-yl)benzaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, where a thiophene derivative is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group . Another approach involves the Friedel-Crafts acylation of thiophene with benzoyl chloride, followed by selective methylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylthiophen-3-yl)benzaldehyde can undergo various chemical reactions, including:

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

Oxidation: 3-(2-Methylthiophen-3-yl)benzoic acid

Reduction: 3-(2-Methylthiophen-3-yl)benzyl alcohol

Substitution: Halogenated or nitrated derivatives of this compound

Scientific Research Applications

3-(2-Methylthiophen-3-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylthiophen-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their biological effects. For example, some derivatives may inhibit specific kinases or modulate receptor activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Thiophene: A five-membered heteroaromatic compound with a sulfur atom.

2-Methylthiophene: A thiophene derivative with a methyl group at the 2-position.

Benzaldehyde: An aromatic aldehyde with a benzene ring and an aldehyde group.

Uniqueness

3-(2-Methylthiophen-3-yl)benzaldehyde is unique due to the combination of the benzaldehyde moiety and the 2-methylthiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-(2-Methylthiophen-3-yl)benzaldehyde is an organic compound with a unique structure that combines a benzaldehyde moiety with a methylthiophene substituent. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H10OS

- Molecular Weight : 194.26 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating potent antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

This suggests that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies showed that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 8.0 |

These findings indicate that this compound may serve as a lead compound for further development in cancer therapy.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to various diseases. Notably, it has shown promising results as an inhibitor of xanthine oxidase (XO), an enzyme associated with gout and oxidative stress.

| Enzyme | IC50 (µM) |

|---|---|

| Xanthine Oxidase | 15.0 |

The inhibition of XO suggests potential therapeutic applications in managing hyperuricemia and related conditions.

The biological activities of this compound are attributed to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that alter protein function. This property is particularly useful in the design of enzyme inhibitors and probes for studying enzyme mechanisms.

Case Studies

- Antimicrobial Efficacy Study : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various substituted benzaldehydes, including this compound, against clinical isolates of bacteria. The results highlighted its superior activity compared to traditional antibiotics, suggesting its potential use in treating resistant infections.

- Cancer Cell Apoptosis Induction : In a study published in Pharmaceutical Biology, researchers demonstrated that treatment with this compound led to significant apoptosis in MCF-7 cells, as evidenced by increased levels of cleaved caspases and PARP. This supports its role as a potential anticancer agent.

Properties

Molecular Formula |

C12H10OS |

|---|---|

Molecular Weight |

202.27 g/mol |

IUPAC Name |

3-(2-methylthiophen-3-yl)benzaldehyde |

InChI |

InChI=1S/C12H10OS/c1-9-12(5-6-14-9)11-4-2-3-10(7-11)8-13/h2-8H,1H3 |

InChI Key |

QQTHRJMFXCGDKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CS1)C2=CC=CC(=C2)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.